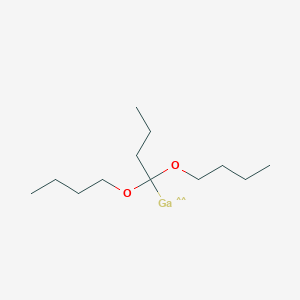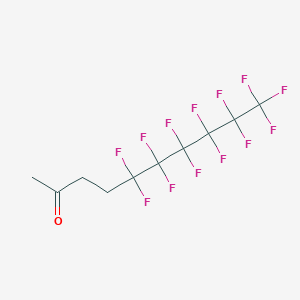
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one is a fluorinated ketone compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one typically involves the fluorination of decan-2-one. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent used.
科学的研究の応用
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Studied for its potential use in drug delivery systems due to its unique properties.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Used in the production of high-performance materials, such as fluoropolymers and surfactants.
作用機序
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. This can lead to changes in cellular processes and pathways, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
Perfluorodecanone: Similar structure but lacks the specific fluorination pattern of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one.
Perfluorooctanone: Shorter carbon chain and different fluorination pattern.
Perfluorododecanone: Longer carbon chain with a different fluorination pattern.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and low surface energy.
特性
CAS番号 |
110388-12-0 |
|---|---|
分子式 |
C10H7F13O |
分子量 |
390.14 g/mol |
IUPAC名 |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-one |
InChI |
InChI=1S/C10H7F13O/c1-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
InChIキー |
ICIRYFYVPKXVSA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



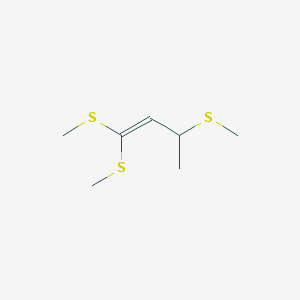
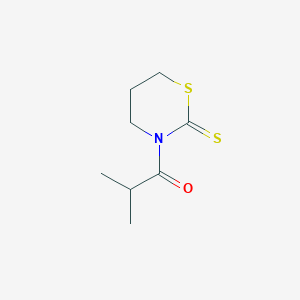
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
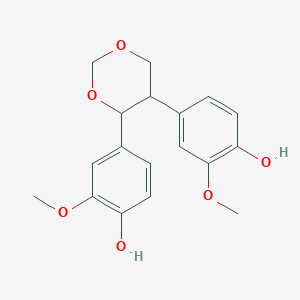

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
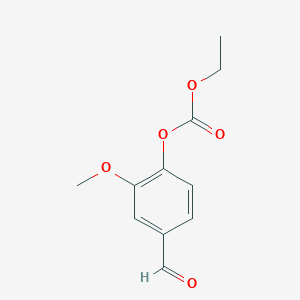
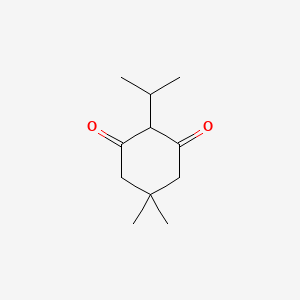
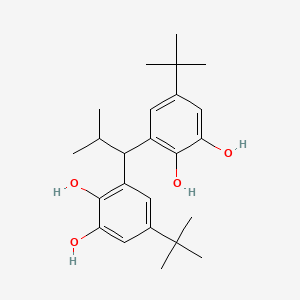
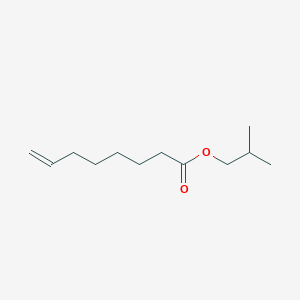
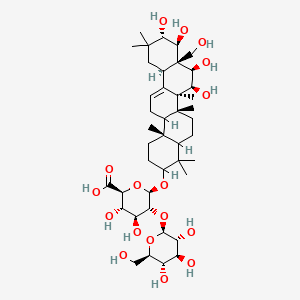
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
